molecular formula C16H22N2O4S B2784046 (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034393-34-3

(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2784046
CAS No.: 2034393-34-3
M. Wt: 338.42
InChI Key: WWWZXUBXIZBAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a unique structure combining an azetidine ring, a morpholine ring, and an ethylsulfonyl group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate azetidine precursor with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted azetidine and morpholine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including autoimmune disorders and cancer.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This can lead to alterations in signaling pathways, gene expression, and cellular functions, contributing to its bioactive properties .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share similar structural features and reactivity.

    Morpholine derivatives: Compounds like 4-morpholinecarboxylic acid exhibit similar chemical properties due to the presence of the morpholine ring.

    Sulfone derivatives: Compounds such as sulfonylureas have similar functional groups and undergo comparable chemical reactions.

Uniqueness

What sets (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone apart is its combination of the azetidine and morpholine rings with the ethylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-ethylsulfonylazetidin-1-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-2-23(20,21)15-11-18(12-15)16(19)13-3-5-14(6-4-13)17-7-9-22-10-8-17/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWZXUBXIZBAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.